molecular formula C13H11ClN2O2 B12622612 2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline CAS No. 1031929-42-6

2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline

Cat. No.: B12622612
CAS No.: 1031929-42-6
M. Wt: 262.69 g/mol
InChI Key: UABJRIWTAFAIRD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline typically involves the reaction of 2-chloroquinoline derivatives with nitroalkenes under specific conditions. One common method includes the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes a condensation reaction with nitroethane in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include aminoquinolines, hydroxylamines, and substituted quinolines .

Scientific Research Applications

2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 2-chloro-3-formylquinoline. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

CAS No.

1031929-42-6

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-8-3-4-10-7-11(5-6-16(17)18)13(14)15-12(10)9(8)2/h3-7H,1-2H3

InChI Key

UABJRIWTAFAIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)C

Origin of Product

United States

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